(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol
Description
(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a quinoxaline core substituted with a nitro group at the 6-position and a piperidin-3-ylmethanol moiety at the 2-position. Quinoxaline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and kinase inhibitory activities. The nitro group at position 6 likely enhances electron-deficient character, influencing reactivity and binding interactions. The piperidine ring’s puckering and the hydroxyl group’s hydrogen-bonding capacity may further modulate solubility and biological activity .
Properties
IUPAC Name |
[1-(6-nitroquinoxalin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-9-10-2-1-5-17(8-10)14-7-15-13-6-11(18(20)21)3-4-12(13)16-14/h3-4,6-7,10,19H,1-2,5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUCTZQAMRKZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Nitration: The quinoxaline ring is then nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 6-position.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: The nitroquinoxaline and piperidine intermediates are coupled together using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)carboxylic acid.
Reduction: (1-(6-Aminoquinoxalin-2-yl)piperidin-3-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways involving piperidine and quinoxaline derivatives.
Mechanism of Action
The mechanism of action of (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The nitroquinoxaline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Notes
- Substituent position and electronic properties critically influence chemical behavior and safety .
Biological Activity
(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 6-nitroquinoxaline moiety and a hydroxymethyl group. This unique structure suggests potential interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapy.
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of quinoxaline derivatives, including those similar to this compound. Quinoxaline derivatives have shown significant antibacterial activity against various strains, indicating their potential as therapeutic agents in treating infections .
SIRT1 Modulation
The compound is also linked to the modulation of sirtuins, particularly SIRT1, which plays a crucial role in cellular metabolism and aging. Research indicates that compounds affecting SIRT1 can influence disease states such as diabetes, neurodegenerative disorders, and cancer . The ability of this compound to modulate SIRT1 could be pivotal in developing treatments for these conditions.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, leading to alterations in signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Evaluation : A study evaluated various quinoxaline hybrids for their antimicrobial efficacy. Compounds structurally related to this compound displayed notable activity against Gram-positive and Gram-negative bacteria .
- Sirtuin Activation : Another research highlighted the role of sirtuin-modulating compounds in enhancing cellular lifespan and combating diseases related to aging. The findings suggest that this compound could be beneficial in therapeutic contexts targeting metabolic disorders .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
